7-fluoro-4-(trifluoromethyl)-1H-indole
Overview
Description
7-fluoro-4-(trifluoromethyl)-1H-indole is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Fluorinated compounds, such as fluoroquinolones, often target bacterial enzymes like DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluorinated compounds typically interact with their targets by forming halogen bonds. The fluorine atom forms a strong, directional bond with a Lewis base (such as a lone pair of electrons on a nitrogen, oxygen, or sulfur atom) in the target molecule .
Biochemical Pathways
Fluorinated compounds often interfere with dna synthesis and function, leading to bacterial cell death .
Pharmacokinetics
Fluorinated compounds generally have good bioavailability due to the small size and high electronegativity of the fluorine atom .
Result of Action
Without specific studies on “7-fluoro-4-(trifluoromethyl)-1H-indole”, it’s difficult to describe the exact molecular and cellular effects. Fluorinated compounds often result in the inhibition of bacterial growth or death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-(trifluoromethyl)-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a pre-formed indole derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely Continuous flow reactors can be employed to improve reaction efficiency and safety
Chemical Reactions Analysis
Types of Reactions
7-fluoro-4-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce partially or fully hydrogenated products. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-fluoro-4-(trifluoromethyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 7-fluoroindole
- 4-(trifluoromethyl)indole
- 5-fluoro-2-(trifluoromethyl)indole
Uniqueness
7-fluoro-4-(trifluoromethyl)-1H-indole is unique due to the presence of both fluorine and trifluoromethyl groups on the indole ring. This combination can significantly enhance its biological activity and physicochemical properties compared to other fluorinated indole derivatives. The specific positioning of these groups can also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-fluoro-4-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-7-2-1-6(9(11,12)13)5-3-4-14-8(5)7/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBWBUBLJSOWLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-51-7 | |
Record name | 7-fluoro-4-(trifluoromethyl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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